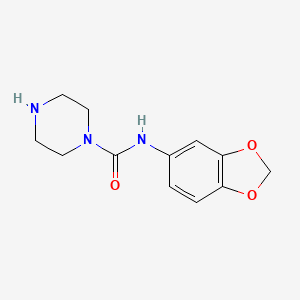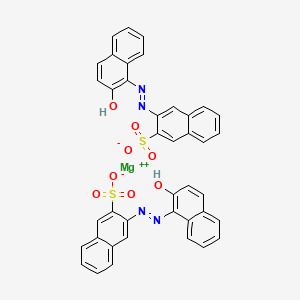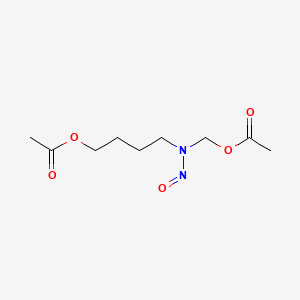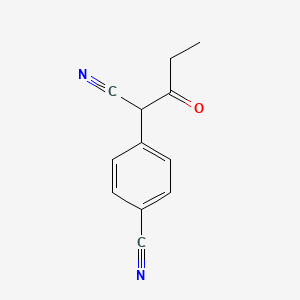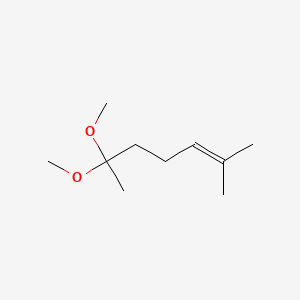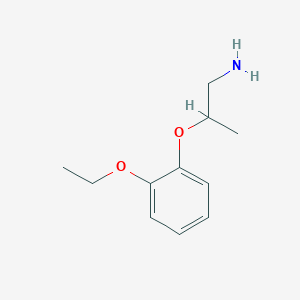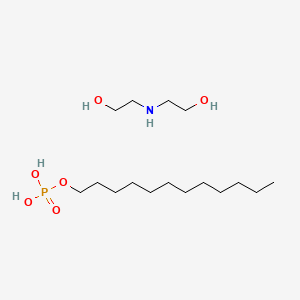
Einecs 259-473-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of phosphoric acid, dodecyl ester, compound with 2,2’-iminobis[ethanol] typically involves the esterification of dodecyl alcohol with phosphoric acid, followed by a reaction with 2,2’-iminobis[ethanol]. The reaction conditions often require an acidic catalyst and controlled temperature to ensure the formation of the desired ester. Industrial production methods may involve continuous flow reactors to maintain consistent quality and yield .
Analyse Des Réactions Chimiques
Phosphoric acid, dodecyl ester, compound with 2,2’-iminobis[ethanol] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions may yield simpler phosphoric acid esters.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
Phosphoric acid, dodecyl ester, compound with 2,2’-iminobis[ethanol] has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in various chemical formulations.
Biology: This compound is utilized in the study of cell membrane dynamics due to its amphiphilic nature.
Industry: It is employed in the production of detergents, lubricants, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of phosphoric acid, dodecyl ester, compound with 2,2’-iminobis[ethanol] involves its interaction with lipid bilayers in cell membranes. The amphiphilic nature of the compound allows it to integrate into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport of molecules across the membrane .
Comparaison Avec Des Composés Similaires
Phosphoric acid, dodecyl ester, compound with 2,2’-iminobis[ethanol] can be compared with other similar compounds such as:
Phosphoric acid, octyl ester: Similar in structure but with a shorter alkyl chain, leading to different physical properties and applications.
Phosphoric acid, hexadecyl ester: Has a longer alkyl chain, which affects its solubility and interaction with lipid bilayers.
Phosphoric acid, dodecyl ester: Lacks the 2,2’-iminobis[ethanol] component, resulting in different chemical reactivity and applications.
Phosphoric acid, dodecyl ester, compound with 2,2’-iminobis[ethanol] is unique due to its specific combination of a long alkyl chain and the presence of 2,2’-iminobis[ethanol], which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
55078-28-9 |
|---|---|
Formule moléculaire |
C16H38NO6P |
Poids moléculaire |
371.45 g/mol |
Nom IUPAC |
dodecyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C12H27O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;6-3-1-5-2-4-7/h2-12H2,1H3,(H2,13,14,15);5-7H,1-4H2 |
Clé InChI |
PHBJOLYKDWDQKF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |
Numéros CAS associés |
65104-38-3 65104-39-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


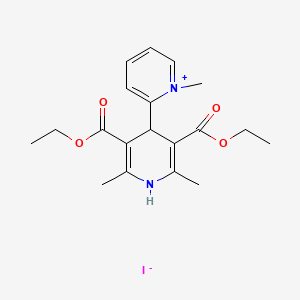
![[2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride](/img/structure/B13771997.png)
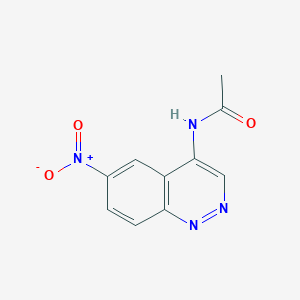
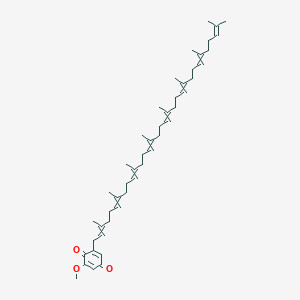
![Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate](/img/structure/B13772013.png)
![3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;oxalic acid](/img/structure/B13772019.png)
![2-[(2S,3S,4R,5S,6R)-2-(acetyloxymethyl)-6-[(2S,3R,4R,5S,6S)-2-(acetyloxymethyl)-5-(2-carboxybenzoyl)oxy-4,6-dihydroxyoxan-3-yl]oxy-3,5-dihydroxyoxan-4-yl]oxycarbonylbenzoic acid](/img/structure/B13772028.png)

